molecular formula C15H19N3OS B2778480 4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide CAS No. 478256-93-8

4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide

Cat. No. B2778480
CAS RN: 478256-93-8
M. Wt: 289.4
InChI Key: UGZRWWMMFZYIMZ-UHFFFAOYSA-N
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Description

Benzothiazole is a bicyclic compound that is part of many synthetic and natural products . It’s a significant scaffold in medicinal chemistry and is associated with various biological activities .


Synthesis Analysis

Benzothiazoles can be synthesized through various pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazoles involves a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom .


Chemical Reactions Analysis

Benzothiazoles have been studied for their potential as optical materials and for their biological activity . They can undergo various chemical reactions, including those involving hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), under relatively milder reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary. .

Scientific Research Applications

Optical Materials

Benzothiazole derivatives have been explored for their potential in optical materials due to their unique structural properties. The presence of the benzothiazol moiety can contribute to the photophysical properties of materials, making them suitable for applications in light-emitting diodes (LEDs), laser technologies, and photovoltaic devices .

Biological Potential

The compound’s biological activity is significant due to the benzothiazole core, which is known to exhibit various biological properties. Studies have shown that such compounds can have antimicrobial, antifungal, and even anticancer activities. This makes them valuable for further research in developing new therapeutic agents .

Anti-Tubercular Activity

Recent advances have highlighted the synthesis of benzothiazole-based compounds as potent anti-tubercular agents. These compounds have shown inhibitory activity against Mycobacterium tuberculosis, with some derivatives exhibiting better potency than standard reference drugs. This opens up avenues for the development of new treatments for tuberculosis .

Structural Analysis

The structural study of benzothiazole derivatives, including X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations, provides insights into their solid-state stability. This information is crucial for the design of new compounds with desired physical and chemical properties .

Molecular Docking Studies

Molecular docking studies of benzothiazole derivatives against various biological targets can identify potential inhibitors with enhanced activity. This computational approach is essential for drug discovery, allowing for the rapid screening of compounds before synthesis and biological evaluation .

Synthetic Pathways

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, and multicomponent reactions. Understanding these pathways is vital for the efficient production of these compounds and the exploration of their diverse applications .

Mechanism of Action

The mechanism of action of benzothiazoles can vary depending on the specific compound and its biological target. For example, some benzothiazoles have been found to inhibit cyclin-dependent kinase 5 .

Safety and Hazards

Benzothiazoles can pose various safety hazards. For example, they can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Benzothiazoles continue to be a topic of interest in various fields, including medicinal chemistry, due to their diverse biological activities. Future research may focus on developing new benzothiazole derivatives with enhanced activity against various biological targets .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-2-16-15(19)18-9-7-11(8-10-18)14-17-12-5-3-4-6-13(12)20-14/h3-6,11H,2,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZRWWMMFZYIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(1,3-benzothiazol-2-yl)-N-ethylpiperidine-1-carboxamide

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